molecular formula C16H17N3O B7539236 N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide

N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide

Cat. No. B7539236
M. Wt: 267.33 g/mol
InChI Key: HDYMSXYPOQPOPW-UHFFFAOYSA-N
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Description

N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-879 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Mechanism of Action

N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has a significant impact on the biochemical and physiological processes of cancer cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). Additionally, the compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is its high potency and specificity towards the EGFR tyrosine kinase. This makes it an attractive candidate for cancer research, where the inhibition of this pathway is critical for the treatment of various types of cancer. However, the compound has some limitations, such as its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide. One potential avenue is the development of new analogs of the compound that can overcome its limitations, such as poor solubility. Additionally, further studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases, where the EGFR pathway is also implicated. Finally, the compound's efficacy and safety need to be further evaluated in clinical trials to determine its potential as a therapeutic agent.
In conclusion, N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a promising compound with significant potential in cancer research. Its high potency and specificity towards the EGFR tyrosine kinase make it an attractive candidate for the treatment of various types of cancer. However, further research is needed to fully understand its mechanisms of action and potential applications in other fields.

Synthesis Methods

The synthesis of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide involves a multi-step process. The first step involves the reaction of 3-cyanobenzyl bromide with 2,5-dimethylpyrrole in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.

Scientific Research Applications

N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the proliferation of cancer cells by blocking the EGFR signaling pathway. This pathway is known to play a critical role in the growth and survival of cancer cells.

properties

IUPAC Name

N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-7-8-15(19(12)3)16(20)18(2)11-14-6-4-5-13(9-14)10-17/h4-9H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYMSXYPOQPOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)C(=O)N(C)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide

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